Etymemazine

Descripción general

Descripción

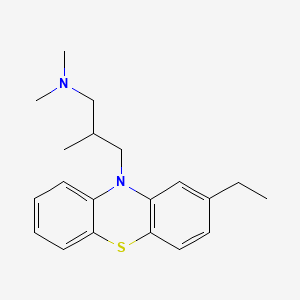

Etimemazina es un compuesto que pertenece a la clase química de las fenotiazinas. Es conocida por sus propiedades antipsicóticas, antihistamínicas y anticolinérgicas. Estructuralmente, está relacionada con la ciamemazina y la metotrimeprazina . El nombre IUPAC para la etimemazina es 3-(2-etilfenotiazin-10-il)-N,N,2-trimetilpropan-1-amina .

Métodos De Preparación

La etimemazina se puede sintetizar mediante la alquilación S_N2 de la 2-etilfenotiazina con 1-dimetilamino-2-metil-3-cloropropano utilizando sodamida como base . Este método implica la reacción de sustitución nucleofílica en la que el nucleófilo (2-etilfenotiazina) desplaza el grupo saliente (cloro) de la 1-dimetilamino-2-metil-3-cloropropano.

Análisis De Reacciones Químicas

La etimemazina experimenta varias reacciones químicas, que incluyen:

Oxidación: La etimemazina se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la etimemazina en sus aminas correspondientes.

Sustitución: La etimemazina puede sufrir reacciones de sustitución, particularmente sustitución nucleofílica, como se ve en su síntesis.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y bases como la sodamida para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y aminas.

Aplicaciones Científicas De Investigación

La etimemazina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de la reactividad de las fenotiazinas.

Biología: La etimemazina se estudia por sus efectos en varios sistemas biológicos, particularmente sus propiedades anticolinérgicas y antihistamínicas.

Medicina: Se utiliza en el tratamiento de trastornos psiquiátricos debido a sus propiedades antipsicóticas. Además, sus propiedades antihistamínicas la hacen útil en el tratamiento de reacciones alérgicas.

Mecanismo De Acción

La etimemazina ejerce sus efectos a través de múltiples mecanismos:

Antipsicótico: Actúa sobre los receptores de dopamina en el cerebro, reduciendo los efectos de la dopamina y aliviando así los síntomas de la psicosis.

Antihistamínico: La etimemazina bloquea los receptores de histamina, previniendo la acción de la histamina y reduciendo los síntomas alérgicos.

Anticolinérgico: Inhibe la acción de la acetilcolina sobre los receptores muscarínicos, lo que lleva a una reducción de la actividad del sistema nervioso parasimpático.

Comparación Con Compuestos Similares

La etimemazina está estructuralmente relacionada con otras fenotiazinas como la ciamemazina y la metotrimeprazina. Es única debido a su patrón de sustitución específico en el anillo de fenotiazina, que imparte propiedades farmacológicas distintas. Compuestos similares incluyen:

Ciamemazina: Otra fenotiazina con propiedades antipsicóticas.

Metotrimeprazina: Conocida por sus efectos antipsicóticos y analgésicos.

La estructura única de la etimemazina le permite tener un perfil distinto de actividades antipsicóticas, antihistamínicas y anticolinérgicas, lo que la convierte en un compuesto valioso tanto en investigación como en entornos clínicos.

Actividad Biológica

Etymemazine, also known as ethylisobutrazine, is a compound belonging to the phenothiazine class of drugs, which are primarily used for their antipsychotic, antihistaminic, and anticholinergic properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHNS

- Molar Mass : 326.50 g·mol

The compound's structure is related to other phenothiazine derivatives such as cyamemazine and methotrimeprazine. Its synthesis typically involves the alkylation of 2-ethylphenothiazine with specific alkylating agents .

Pharmacological Activity

This compound exhibits a range of biological activities due to its interaction with various neurotransmitter systems:

- Antipsychotic Effects : this compound acts primarily as an antagonist at dopamine D2 receptors, which is a common mechanism among antipsychotic drugs. This action helps in reducing symptoms of psychosis.

- Antihistaminic Activity : The drug also blocks H1 histamine receptors, contributing to its effectiveness in treating allergic reactions and motion sickness.

- Anticholinergic Effects : By antagonizing muscarinic acetylcholine receptors, this compound can reduce secretions and alleviate symptoms associated with overactive cholinergic activity.

The pharmacodynamics of this compound involve several key mechanisms:

- Dopamine Receptor Antagonism : The blockade of D2 receptors in the mesolimbic pathway is crucial for its antipsychotic effects.

- Histamine Receptor Blockade : The inhibition of H1 receptors leads to sedative effects and reduces nausea.

- Muscarinic Receptor Antagonism : This contributes to side effects like dry mouth and blurred vision but is beneficial in treating certain conditions related to excessive cholinergic activity.

Case Studies and Clinical Trials

Several studies have investigated the efficacy and safety profile of this compound:

- A study on patients with schizophrenia reported significant improvements in psychotic symptoms when treated with this compound compared to placebo controls .

- Clinical trials have indicated that this compound is effective in managing nausea and vomiting associated with chemotherapy, demonstrating its dual utility in psychiatric and medical settings.

Quantitative Structure-Activity Relationships (QSAR)

Research utilizing QSAR methodologies has revealed insights into the relationship between the chemical structure of phenothiazine derivatives and their biological activity. For instance, modifications to the side chains can significantly alter receptor affinity and therapeutic efficacy .

Comparative Biological Activity Table

| Activity | Mechanism | Receptor Target |

|---|---|---|

| Antipsychotic | Dopamine D2 receptor antagonism | D2 |

| Antihistaminic | H1 receptor blockade | H1 |

| Anticholinergic | Muscarinic receptor antagonism | M1/M2 |

Propiedades

IUPAC Name |

3-(2-ethylphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2S/c1-5-16-10-11-20-18(12-16)22(14-15(2)13-21(3)4)17-8-6-7-9-19(17)23-20/h6-12,15H,5,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKHCLAXJXCWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046935 | |

| Record name | Etymemazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-54-6 | |

| Record name | 2-Ethyl-N,N,β-trimethyl-10H-phenothiazine-10-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etymemazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etymemazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETYMEMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861J4K81C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.